
1-(3-Chlorophenyl)-4-methoxy-5-((4-nitrophenyl)azo)-1H-pyrazole-3-carboxylic acid hydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chlorophenyl)-4-methoxy-5-((4-nitrophenyl)azo)-1H-pyrazole-3-carboxylic acid hydrazide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as "CPMA" and is a hydrazide derivative of pyrazole. CPMA has shown promising results in various scientific studies, making it a subject of interest for researchers in different fields.
作用機序
The exact mechanism of action of CPMA is not fully understood. However, it is believed to act as a chelating agent, forming a complex with metal ions. This complex formation can lead to changes in the properties of the metal ion, which can have various effects depending on the application.
Biochemical and Physiological Effects:
CPMA has been shown to have low toxicity in various in vitro and in vivo studies. However, its effects on biochemical and physiological processes are not well understood. Further studies are needed to determine the potential effects of CPMA on biological systems.
実験室実験の利点と制限
One of the advantages of CPMA is its potential as a versatile ligand for the synthesis of metal complexes with various properties. Additionally, CPMA has shown low toxicity in various studies, making it a potentially safe compound for use in scientific research. However, the synthesis of CPMA is a complex process that requires careful handling of reagents and precise reaction conditions. This can make it challenging to obtain high yields of pure CPMA.
将来の方向性
There are several potential future directions for research on CPMA. One area of interest is the development of new metal complexes using CPMA as a ligand. These complexes can be tested for various properties, such as antimicrobial, antitumor, and anti-inflammatory activity. Additionally, further studies are needed to determine the potential effects of CPMA on biological systems, including its potential use as a corrosion inhibitor in the oil and gas industry. Overall, CPMA has shown promising results in various scientific studies, making it a subject of continued interest for researchers in different fields.
合成法
CPMA can be synthesized through a multi-step process that involves the reaction of 3-chloroaniline with 4-nitrobenzene diazonium salt to form a diazo compound. The diazo compound is then reacted with 4-methoxy-1H-pyrazole-3-carboxylic acid hydrazide to yield CPMA. The synthesis of CPMA is a complex process that requires careful handling of reagents and precise reaction conditions.
科学的研究の応用
CPMA has been extensively studied for its potential applications in scientific research. It has been used as a ligand in the synthesis of metal complexes, which have been tested for their antimicrobial, antitumor, and anti-inflammatory properties. CPMA has also been used as a reagent in the synthesis of fluorescent sensors for the detection of metal ions. Additionally, CPMA has been studied for its potential use as a corrosion inhibitor in the oil and gas industry.
特性
CAS番号 |
172701-54-1 |
|---|---|
分子式 |
C17H14ClN7O4 |
分子量 |
415.8 g/mol |
IUPAC名 |
1-(3-chlorophenyl)-4-methoxy-5-[(4-nitrophenyl)diazenyl]pyrazole-3-carbohydrazide |
InChI |
InChI=1S/C17H14ClN7O4/c1-29-15-14(17(26)20-19)23-24(13-4-2-3-10(18)9-13)16(15)22-21-11-5-7-12(8-6-11)25(27)28/h2-9H,19H2,1H3,(H,20,26) |
InChIキー |
JWDXKVGBSHHFBE-UHFFFAOYSA-N |
SMILES |
COC1=C(N(N=C1C(=O)NN)C2=CC(=CC=C2)Cl)N=NC3=CC=C(C=C3)[N+](=O)[O-] |
正規SMILES |
COC1=C(N(N=C1C(=O)NN)C2=CC(=CC=C2)Cl)N=NC3=CC=C(C=C3)[N+](=O)[O-] |
同義語 |
1-(3-chlorophenyl)-4-methoxy-5-(4-nitrophenyl)diazenyl-pyrazole-3-carb ohydrazide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



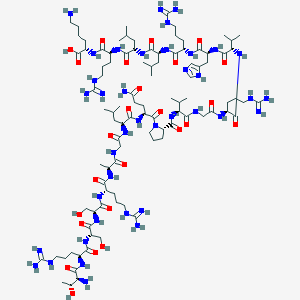

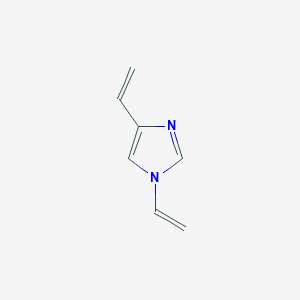
![(6S)-6-propan-2-yl-4,7-diazaspiro[2.5]octane-5,8-dione](/img/structure/B69406.png)
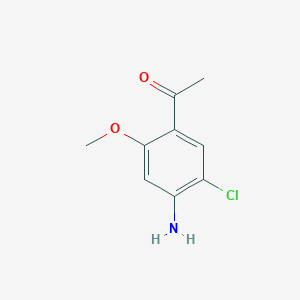
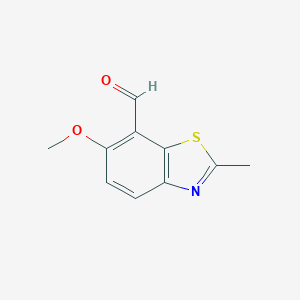
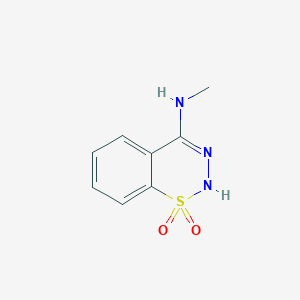
![(2S)-2-[Methyl(phenylmethoxycarbonyl)amino]pentanoic acid](/img/structure/B69422.png)
![N-Methyl-2-(methylthio)-1H-benzo[d]imidazol-1-amine](/img/structure/B69423.png)
![N-[4-(Trimethylsilyl)-3-butynyl]acetamide](/img/structure/B69424.png)
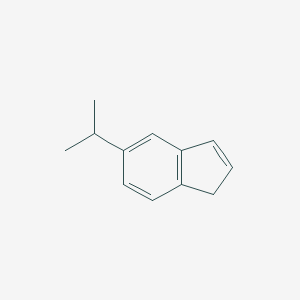

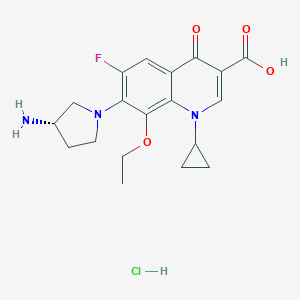
![1-[(4R)-2-amino-4-prop-1-en-2-ylcyclopenten-1-yl]ethanone](/img/structure/B69431.png)